2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-5-carboxylic acid 2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18545674
InChI: InChI=1S/C8H7N3O2S/c1-11-5(2-3-10-11)7-9-4-6(14-7)8(12)13/h2-4H,1H3,(H,12,13)
SMILES:
Molecular Formula: C8H7N3O2S
Molecular Weight: 209.23 g/mol

2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-5-carboxylic acid

CAS No.:

Cat. No.: VC18545674

Molecular Formula: C8H7N3O2S

Molecular Weight: 209.23 g/mol

* For research use only. Not for human or veterinary use.

2-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazole-5-carboxylic acid -

Specification

Molecular Formula C8H7N3O2S
Molecular Weight 209.23 g/mol
IUPAC Name 2-(2-methylpyrazol-3-yl)-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C8H7N3O2S/c1-11-5(2-3-10-11)7-9-4-6(14-7)8(12)13/h2-4H,1H3,(H,12,13)
Standard InChI Key LYATVGFWNOPBIT-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC=N1)C2=NC=C(S2)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a 1,3-thiazole ring substituted at the 5-position with a carboxylic acid group and at the 2-position with a 1-methyl-1H-pyrazol-5-yl moiety. This configuration enables π-π stacking and hydrogen bonding, critical for interactions with biological targets . Key parameters include:

PropertyValueSource
Molecular FormulaC8H7N3O2S\text{C}_8\text{H}_7\text{N}_3\text{O}_2\text{S}
Molecular Weight209.23 g/mol
CAS Number1202632-40-3
DensityNot reported
Melting/Boiling PointsNot reported

The absence of empirical data on physical properties like density and melting points underscores the need for further characterization.

Spectroscopic Characterization

While direct spectral data for this compound is scarce, analogous pyrazole-thiazole hybrids are typically analyzed via:

  • 1H^1\text{H} NMR: Pyrazole protons resonate at δ 6.5–7.5 ppm, while thiazole protons appear upfield at δ 7.0–8.0 ppm .

  • Mass Spectrometry: Molecular ion peaks align with the theoretical m/zm/z of 209.23 .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step protocols, often starting from ethyl 1,3-dimethyl-4-chloro-1H-pyrazole-5-carboxylate. A representative pathway involves:

  • Chlorination: Treatment with SO2Cl2\text{SO}_2\text{Cl}_2 in dichloroethane yields chlorinated intermediates .

  • Cyclization: Reaction with thiourea derivatives forms the thiazole ring .

  • Hydrolysis: Acidic or basic conditions convert esters to carboxylic acids .

Reaction Conditions

Comparative data from analogous syntheses reveal optimal parameters:

ParameterConditionYieldSource
Temperature100°C (flow reactor)38–68%
CatalystHATU/DIPEA-
SolventN,N\text{N,N}-Dimethylacetamide-

Flow chemistry methods enhance reproducibility, as demonstrated in the synthesis of related acetamide derivatives .

Biological Activity and Mechanisms

Insecticidal Efficacy

In bioassays against Aphis fabae, the methylpyrazole-thiazole scaffold exhibited promising activity:

CompoundMortality at 12.5 mg/LReference Compound (Imidacloprid)
Derivative 7h85.7%90–95%

The mode of action likely involves nicotinic acetylcholine receptor (nAChR) modulation, a target shared by neonicotinoids like imidacloprid .

Structure-Activity Relationships (SAR)

  • Pyrazole Substitution: Methyl groups at the 1-position enhance metabolic stability .

  • Thiazole Carboxylic Acid: The free -COOH group improves solubility and target binding .

Applications in Agrochemical Development

Crop Protection

The compound’s efficacy against sap-sucking pests positions it as a candidate for:

  • Foliar Sprays: Formulations targeting aphids and whiteflies.

  • Systemic Applications: Soil drenches for prolonged bioavailability.

Resistance Management

Hybridizing pyrazole and thiazole pharmacophores may mitigate resistance prevalent in neonicotinoid-treated pests .

Comparative Analysis with Analogues

2-(1-Methyl-1H-pyrazol-5-yl)benzoic Acid

This benzoic acid derivative (CAS 1340244-73-6) shares the methylpyrazole motif but lacks the thiazole ring. Key differences include:

PropertyThiazole DerivativeBenzoic Acid Analogue
Molecular Weight209.23 g/mol202.21 g/mol
BioactivityInsecticidalUndisclosed

The thiazole ring’s electron-deficient nature likely enhances insect target engagement compared to benzene .

Future Research Directions

  • Physicochemical Profiling: Determination of melting points, solubility, and partition coefficients (LogP).

  • Toxicology Studies: Acute oral toxicity (LD50) in non-target organisms.

  • Formulation Optimization: Nanoencapsulation to improve field stability.

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